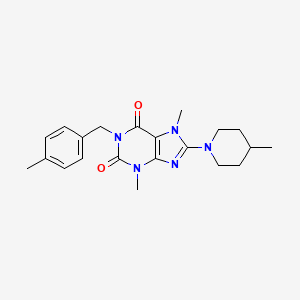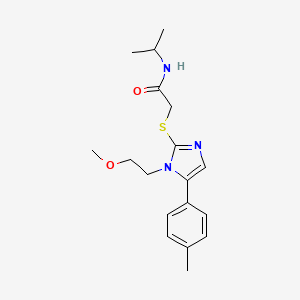
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, also known as CPP-115, is a synthetic compound that has been developed as a potential treatment for a range of neurological disorders. CPP-115 is a derivative of vigabatrin, a medication used to treat epilepsy, and has been shown to be effective in preclinical studies for the treatment of addiction, anxiety, and other conditions.
Wirkmechanismus
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide works by inhibiting an enzyme in the brain called GABA aminotransferase (GABA-AT), which is responsible for breaking down the neurotransmitter gamma-aminobutyric acid (GABA). By inhibiting GABA-AT, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide increases the concentration of GABA in the brain, which can have a calming effect and reduce the risk of seizures.
Biochemical and Physiological Effects:
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been shown to have a range of biochemical and physiological effects, including increasing the concentration of GABA in the brain, reducing the risk of seizures, and reducing anxiety and addiction-related behaviors. N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has also been shown to have a low potential for abuse and addiction, making it a promising candidate for the treatment of addiction-related disorders.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide for lab experiments is its high purity and consistent quality, which makes it easier to control for variables and ensure accurate results. However, N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be expensive to produce, which can limit its availability for use in experiments.
Zukünftige Richtungen
There are many potential future directions for research on N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide, including further studies on its efficacy and safety in the treatment of neurological disorders, as well as investigations into its potential use in other areas such as pain management and sleep disorders. Additionally, research could explore the development of new derivatives of N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide that may have improved efficacy or reduced side effects.
Synthesemethoden
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide can be synthesized through a multi-step process that involves the reaction of several chemical compounds. The process involves the use of various reagents and catalysts, and requires careful control of reaction conditions to ensure the production of a high-quality product.
Wissenschaftliche Forschungsanwendungen
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has been the subject of extensive scientific research, with studies focused on its potential therapeutic applications in a range of neurological disorders. Some of the areas where N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide has shown promise include addiction, anxiety, and epilepsy.
Eigenschaften
IUPAC Name |
N-(1-cyano-1-cyclopropylethyl)-2-(4-methylpiperidin-1-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H23N3O/c1-11-5-7-17(8-6-11)9-13(18)16-14(2,10-15)12-3-4-12/h11-12H,3-9H2,1-2H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XYTSVFMLANIIGG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CCN(CC1)CC(=O)NC(C)(C#N)C2CC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H23N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
249.35 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![6-fluoro-N-(4-(pyridin-3-yl)thiazol-2-yl)benzo[d]thiazol-2-amine](/img/structure/B2638479.png)

![(1-(4-Fluorobenzo[d]thiazol-2-yl)azetidin-3-yl)(4-(2-hydroxyphenyl)piperazin-1-yl)methanone](/img/structure/B2638483.png)




![2-[2-[(1,6-Dimethylpyrazolo[3,4-d]pyrimidin-4-yl)amino]ethyl]-6-(4-fluorophenyl)pyridazin-3-one](/img/structure/B2638491.png)
![1-[2-(2-Methylpiperidin-1-yl)-2-oxoethyl]piperazine](/img/structure/B2638492.png)



![1-(4-chlorophenyl)-N-(4-fluorophenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2638497.png)